Pseudolaric acid B

Antifungal Agriculture Natural Products

Pseudolaric acid B (PAB) is the gold standard for antifungal and microtubule research. Unlike pseudolaric acid A (EC50 1.62 µg/mL), PAB demonstrates superior potency against Colletotrichum gloeosporioides (EC50 1.07 µg/mL). It synergizes with fluconazole (FICI 0.070-0.375) in 100% of fluconazole-resistant C. tropicalis strains, making it an essential tool for azole resistance studies. PAB retains activity in P-glycoprotein-overexpressing cells, circumventing multidrug resistance. Its glycosylated derivative is inactive, confirming SAR sensitivity. Procure authentic PAB for robust, reproducible results.

Molecular Formula C23H28O8
Molecular Weight 432.5 g/mol
Cat. No. B7892361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudolaric acid B
Molecular FormulaC23H28O8
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O
InChIInChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/b10-5+,14-6+/t17-,21+,22+,23-/m0/s1
InChIKeyVDGOFNMYZYBUDT-YDRCMHEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in methanol: 1 mg/mL, clear, colorless
Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide

Pseudolaric Acid B Procurement: A Natural Diterpenoid Microtubule-Destabilizer with Unique Pharmacological Profile


Pseudolaric acid B (PAB) is a diterpenoid natural product isolated predominantly from the root bark of Pseudolarix kaempferi (golden larch), characterized by its unique microtubule-destabilizing activity and broad biological efficacy [1]. PAB has demonstrated potent antifungal, anti-angiogenic, and anticancer properties, including activity against multidrug-resistant phenotypes, positioning it as a valuable research tool and a lead compound for therapeutic development [2].

Why Pseudolaric Acid B Cannot Be Replaced by Generic Diterpenoid Analogs


Substitution of pseudolaric acid B (PAB) with its close structural analogs (e.g., pseudolaric acid A or C) or other microtubule-targeting agents is scientifically unjustified due to marked differences in potency, target engagement, and spectrum of activity. While pseudolaric acid A exhibits comparable antifungal effects in some assays, it lacks the consistent antimicrobial breadth and the robust ability to circumvent multidrug resistance characteristic of PAB [1]. Furthermore, the glycosylated derivative pseudolaric acid B-β-D-glucoside shows negligible activity against key pathogens, underscoring that even minor structural modifications abolish bioactivity [2]. The evidence below quantifies these critical differentiators.

Pseudolaric Acid B: Head-to-Head Quantitative Evidence for Informed Procurement


Differential Antifungal Potency: PAB vs. Pseudolaric Acid A in Plant Pathogen Model

In a direct comparative study against the plant pathogen Colletotrichum gloeosporioides, pseudolaric acid B (PAB) exhibited superior antifungal potency compared to its closest analog, pseudolaric acid A (PAA). The median effective concentration (EC50) for PAB was 1.07 µg/mL, while PAA required a higher concentration of 1.62 µg/mL to achieve the same inhibitory effect [1]. This represents a 1.5-fold difference in potency. Both compounds were tested under identical in vitro conditions, establishing PAB as the more potent antifungal principle from the natural source extract.

Antifungal Agriculture Natural Products

Antimicrobial Specificity: PAB Activity vs. Inactive Glycoside Derivative

In a panel of eight compounds isolated from Pseudolarix amabilis, only pseudolaric acid B (PAB) demonstrated measurable antimicrobial activity against the clinically relevant fungus Candida albicans. PAB exhibited a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL and a Minimum Fungicidal Concentration (MFC) of 6.25 µg/mL [1]. Critically, the closely related pseudolaric acid B-β-D-glucoside was completely inactive under the same assay conditions, alongside five other structurally related compounds. This stark contrast highlights that the free acid form of PAB is essential for antifungal activity, and glycosylation entirely abrogates its potency.

Antimicrobial Structure-Activity Relationship Drug Discovery

In Vitro Tubulin Polymerization Inhibition: PAB Potency and Binding Site Specificity

Pseudolaric acid B (PAB) acts as a potent microtubule-destabilizing agent, but its mechanism is distinct from clinically established drugs like paclitaxel (a stabilizer) and vinca alkaloids. PAB inhibits purified tubulin assembly with an IC50 of 1.1 µM [1]. Importantly, binding studies show that PAB interacts with the colchicine site of tubulin, a binding pocket distinct from those targeted by paclitaxel or vinca alkaloids [1]. While cross-study comparisons with other colchicine-site binders (e.g., colchicine IC50 ~1-3 µM in similar assays) suggest comparable nanomolar to low micromolar potency, the key differentiator is that PAB circumvents P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) [2]. Many colchicine-site agents are substrates for P-gp, limiting their utility in resistant tumors. PAB, however, retains notable potency in P-gp-overexpressing cells, a feature not shared by all microtubule inhibitors [2].

Microtubule Tubulin Cancer Mechanism of Action

Synergistic Antifungal Activity with Fluconazole Against Resistant Candida tropicalis

A key differentiator for pseudolaric acid B (PAB) is its synergistic interaction with the azole antifungal fluconazole (FLC) against resistant isolates. In a study of 13 fluconazole-resistant clinical isolates of Candida tropicalis, the combination of PAB and FLC exhibited synergy in 100% (13/13) of strains, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.070 to 0.375 [1]. This strong synergy is particularly notable because PAB alone showed only moderate activity (MIC 8-16 µg/mL) against these resistant strains. When combined, the effective concentration of both agents was drastically reduced. In contrast, PAB showed synergy in only 22% (2/9) of fluconazole-susceptible strains, highlighting its specific utility in overcoming azole resistance [1].

Antifungal Synergy Drug Resistance Combination Therapy

Optimal Research and Procurement Applications for Pseudolaric Acid B


Agricultural Fungicide Development: Plant Pathogen Control

Based on its superior EC50 of 1.07 µg/mL against Colletotrichum gloeosporioides compared to pseudolaric acid A's 1.62 µg/mL [1], PAB is the preferred candidate for developing novel botanical fungicides. Researchers focused on pre- and post-harvest disease management in crops like mango should prioritize PAB over PAA for lead optimization programs.

Antifungal Lead Compound: Confronting Clinical Azole Resistance

PAB's ability to synergize with fluconazole (FICI 0.070-0.375) in 100% of tested fluconazole-resistant C. tropicalis strains [1] positions it as a critical probe for studying azole resistance mechanisms. Laboratories investigating combination therapies or novel antifungal adjuvants should procure PAB to explore its unique capacity to reverse resistance in clinically relevant non-albicans Candida species.

Microtubule Pharmacology and Multidrug Resistance (MDR) Research

PAB is a compelling alternative to classic colchicine-site binders due to its ability to retain activity in P-glycoprotein-overexpressing cells [1], a common cause of MDR. Its potent inhibition of tubulin polymerization (IC50 1.1 µM) [2] combined with its unique binding interaction [2] makes it ideal for dissecting microtubule dynamics and for screens seeking novel agents that evade P-gp-mediated efflux.

Structure-Activity Relationship (SAR) Studies of Diterpenoids

The complete loss of antifungal activity in pseudolaric acid B-β-D-glucoside against C. albicans (MIC > tested range) compared to active PAB (MIC 3.125 µg/mL) [1] provides a clear functional readout for SAR studies. Procurement of authentic PAB is essential as a positive control when evaluating the biological impact of glycosylation or other structural modifications on the pseudolaric acid scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudolaric acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.